Cas no 27269-41-6 (2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid)

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid structure
27269-41-6 structure
Product name:2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid
CAS No:27269-41-6
MF:C11H8NO3F3
Molecular Weight:259.181
MDL:MFCD09954808
CID:3927137
PubChem ID:22485716

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-acetic acid, 5-(trifluoromethoxy)-
    • 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid
    • 5-(Trifluoromethoxy)-1H-indole-3-acetic acid
    • 2-[5-(trifluoromethoxy)-1H-indol-3-yl]acetic acid
    • LAAJXUWSQJHLGS-UHFFFAOYSA-N
    • 27269-41-6
    • SCHEMBL6510001
    • CHEMBL82387
    • 2-(5-(trifluoromethoxy)-1H-indol-3-yl)acetic acid
    • MDL: MFCD09954808
    • インチ: InChI=1S/C11H8F3NO3/c12-11(13,14)18-7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17)
    • InChIKey: LAAJXUWSQJHLGS-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 259.04562760Da
  • 同位素质量: 259.04562760Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 62.3Ų

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T014219-50mg
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid
27269-41-6
50mg
$ 490.00 2022-06-03
Matrix Scientific
223168-1g
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid, 95% min
27269-41-6 95%
1g
$1575.00 2023-09-09
TRC
T014219-100mg
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid
27269-41-6
100mg
$ 815.00 2022-06-03
Matrix Scientific
223168-1g
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid, 95% min
27269-41-6 95%
1g
$1575.00 2023-09-11
Matrix Scientific
223168-500mg
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid, 95% min
27269-41-6 95%
500mg
$1050.00 2023-09-11
Matrix Scientific
223168-500mg
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid, 95% min
27269-41-6 95%
500mg
$1050.00 2023-09-09

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acid 関連文献

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)acetic acidに関する追加情報

Introduction to 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) and Its Significance in Modern Chemical Biology

1H-Indole-3-acetic acid, 5-(trifluoromethoxy), with the CAS number 27269-41-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole core and trifluoromethoxy substituent, has garnered attention due to its versatile biological activities and potential applications in drug development. The unique structural features of this compound contribute to its efficacy in various biochemical pathways, making it a valuable scaffold for medicinal chemists.

The indole moiety is a prominent structural motif found in numerous bioactive natural products and pharmaceuticals. Its aromatic system imparts stability and reactivity, enabling diverse functionalization. In particular, 1H-Indole-3-acetic acid, 5-(trifluoromethoxy), leverages the indole scaffold to interact with biological targets, such as enzymes and receptors, modulating cellular processes. The presence of the trifluoromethoxy group at the 5-position enhances the molecule's lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1H-Indole-3-acetic acid, 5-(trifluoromethoxy), facilitating its exploration in various therapeutic contexts. Researchers have utilized modern catalytic methods and computational tools to optimize synthetic routes, reducing costs and improving yields. These innovations have made it feasible to conduct large-scale screenings and mechanistic studies, further elucidating the compound's biological roles.

In the realm of pharmacology, 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) has been investigated for its potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains by disrupting essential metabolic pathways. The trifluoromethoxy group plays a pivotal role in this interaction, likely by enhancing binding affinity to bacterial enzymes. This finding aligns with broader trends in antibiotic discovery, where structurally diverse compounds are sought to overcome resistance mechanisms.

Moreover, the compound has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Preclinical studies indicate that 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) can modulate inflammatory signaling pathways by interacting with key transcription factors. The indole core's ability to engage with aryl hydrocarbon receptors (AhRs) has been particularly highlighted, suggesting therapeutic potential in conditions mediated by AhR activation.

The intersection of 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) with oncology research is another area of active investigation. Cancer cells often exhibit altered metabolic profiles and signaling networks compared to normal cells. This compound has been observed to disrupt oncogenic pathways by inhibiting specific kinases or modulating hormone receptor activity. The trifluoromethoxy group's electron-withdrawing effect enhances binding interactions with target proteins, improving therapeutic efficacy.

Emerging evidence also suggests that 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) possesses neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and protein misfolding. Studies suggest that this compound can mitigate these pathological processes by acting as an antioxidant or by enhancing clearance of toxic protein aggregates. The indole moiety's ability to scavenge reactive oxygen species makes it a promising candidate for neuroprotective therapies.

The development of novel delivery systems has further expanded the therapeutic applications of 1H-Indole-3-acetic acid, 5-(trifluoromethoxy). Nanotechnology-based approaches have been explored to enhance bioavailability and target specificity. For instance, lipid nanoparticles have been employed to deliver this compound directly to tumor sites or inflammatory foci, improving treatment outcomes while minimizing side effects.

Computational modeling has played a crucial role in understanding the molecular interactions of 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) with biological targets. Advanced techniques such as molecular dynamics simulations and structure-based drug design have provided insights into binding affinities and mechanism-of-action. These computational tools have accelerated the optimization process, enabling researchers to design derivatives with enhanced potency and selectivity.

The environmental impact of synthesizing and utilizing 1H-Indole-3-acetic acid, 5-(trifluoromethoxy) is also a consideration in modern research practices. Green chemistry principles have been integrated into synthetic protocols to minimize waste and energy consumption. Catalytic methods that employ recyclable reagents or solvent-free conditions align with sustainable development goals while maintaining high yields.

In conclusion,1H-Indole-3-acetic acid, 5-(trifluoromethoxy)CAS no27269-41-6 represents a multifaceted compound with broad applications in chemical biology and medicine. Its unique structural features enable interactions with diverse biological targets, making it a valuable tool for drug discovery. Ongoing research continues to uncover new therapeutic potentials for this molecule, further solidifying its importance in modern pharmaceutical sciences.

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